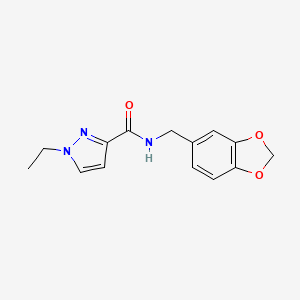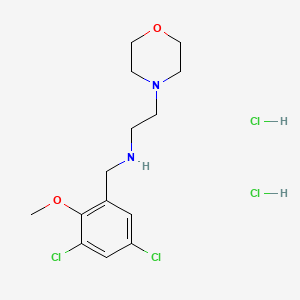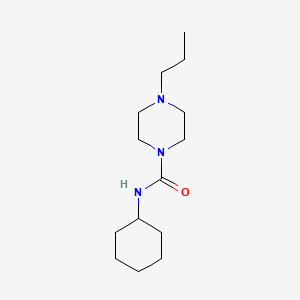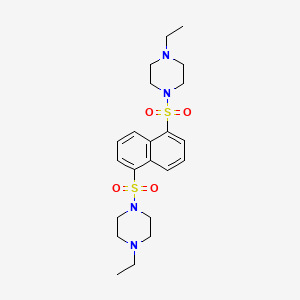![molecular formula C14H17N3O4S B5346965 5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5346965.png)
5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide, commonly known as BzAMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a furan derivative that has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
科学研究应用
BzAMF has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the activity of the proteasome, a cellular protein degradation system that plays a crucial role in cell survival and proliferation. This inhibition has been linked to the induction of apoptosis, a programmed cell death mechanism that is important for the removal of damaged or unwanted cells. BzAMF has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
作用机制
BzAMF inhibits the activity of the proteasome by binding to the active site of the enzyme, thereby preventing the degradation of cellular proteins. This leads to the accumulation of misfolded or damaged proteins, which triggers the activation of apoptosis. The anti-inflammatory properties of BzAMF are thought to be due to its ability to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
BzAMF has been shown to induce apoptosis in various cell types, including cancer cells, and has been studied for its potential use in cancer therapy. It has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, BzAMF has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using BzAMF in lab experiments is its specificity for the proteasome, which allows for the selective inhibition of this cellular pathway. However, BzAMF has been shown to have limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. In addition, the potential toxicity of BzAMF needs to be carefully evaluated in order to ensure its safe use in lab experiments.
未来方向
There are several future directions for the study of BzAMF. One area of research is the development of more efficient synthesis methods that can yield higher purity BzAMF. Another area of research is the evaluation of the potential toxicity of BzAMF in vivo, which is necessary for its use in animal studies. In addition, the potential therapeutic applications of BzAMF in cancer therapy and inflammatory diseases need to be further explored. Finally, the development of more potent and selective proteasome inhibitors based on the structure of BzAMF is an area of ongoing research.
合成方法
BzAMF has been synthesized using various methods, including the reaction of 2-furoic acid with N-methylbenzylamine, followed by the reaction of the resulting intermediate with sulfuryl chloride and ammonia. Another method involves the reaction of 2-furoic acid with N-methylbenzylamine, followed by the reaction of the resulting intermediate with chlorosulfonyl isocyanate and ammonia. These methods have been optimized to yield high purity BzAMF.
属性
IUPAC Name |
5-[(benzylsulfamoylamino)methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-15-14(18)13-8-7-12(21-13)10-17-22(19,20)16-9-11-5-3-2-4-6-11/h2-8,16-17H,9-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVDTZYHYXHJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(O1)CNS(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5346882.png)
![(3aR*,7aS*)-5-methyl-2-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5346897.png)
![3-cyclopropyl-6-(2,3-dihydro-1H-inden-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346904.png)

![ethyl 2-({[(6-phenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5346924.png)


![1-[(dimethylamino)sulfonyl]-N-(1,1-dimethyl-2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5346945.png)
![3-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5346952.png)

![N-benzyl-3-[(3-hydroxy-3-methylpiperidin-1-yl)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5346971.png)

![3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid](/img/structure/B5346988.png)
![N-[1-(6,6-dimethyl-3-oxobicyclo[3.1.0]hex-2-ylidene)ethyl]-3-phenylacrylamide](/img/structure/B5346996.png)